LANCL1 Signaling Pathway in Response to Oxidative Stress: An In-depth Technical Guide
LANCL1 Signaling Pathway in Response to Oxidative Stress: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content
Lanthionine Synthetase C-like Protein 1 (LANCL1) is a crucial mediator in the cellular defense against oxidative stress, demonstrating significant protective effects, particularly within the nervous system.[1][2] This peripheral membrane protein, which is related to the LanC family of bacterial proteins, functions as a glutathione (B108866) S-transferase and is integral to the glutathione-dependent antioxidant defense mechanism.[1][3] Under conditions of oxidative stress, the expression of LANCL1 is upregulated, and it plays a vital role in mitigating damage from reactive oxygen species (ROS), thus promoting cell survival.[2][4] This guide provides a comprehensive overview of the LANCL1 signaling pathway in response to oxidative stress, detailing its mechanism of action, associated signaling cascades, and methodologies for its study.
The expression of LANCL1 is induced by various neurotrophic factors such as IGF-1, EGF, BDNF, and PDGF, as well as by direct oxidative stressors like hydrogen peroxide (H₂O₂).[1] Genetic deletion of LANCL1 results in an increased accumulation of ROS, leading to lipid, protein, and DNA damage, mitochondrial dysfunction, and ultimately apoptotic neurodegeneration.[1][4] Conversely, overexpression of LANCL1 confers resistance to oxidative stress-induced cell death.[4][5]
LANCL1 exerts its protective effects through multiple signaling pathways. In prostate cancer cells, LANCL1-mediated protection from oxidative stress involves the suppression of the c-Jun N-terminal kinase (JNK) signaling pathway.[5][6] In cardiomyocytes, the protective mechanism is linked to the transcription factor ERRα, which in turn regulates the expression of ROS-scavenging enzymes like superoxide (B77818) dismutase 2 (SOD2) and glutathione peroxidase 4 (GPX4).[7][8] Furthermore, LANCL1 has been shown to positively regulate the AKT signaling pathway, which is critical for neuronal survival, and to be involved in the Sirt3-mediated preservation of mitochondrial function during ischemic conditions.[9][10] A recently identified pathway in liver cancer suggests a role for a LANCL1-FAM49B-Rac1-NADPH oxidase-ROS signaling axis.[11]
Data Presentation
Quantitative Data on LANCL1 Expression and Activity under Oxidative Stress
| Parameter | Cell Type | Condition | Fold Change/Result | Significance (p-value) | Reference |
| LANCL1 mRNA | Cortical Neurons (DIV 7) | H₂O₂ treatment (30 min) | ~1.5-fold increase | p = 0.0258 | [5] |
| LANCL1 Protein | Cortical Neurons (DIV 7) | H₂O₂ treatment | Increased | p = 0.0292 | [5] |
| Cell Viability | H9c2 Cardiomyocytes | 600 µM H₂O₂ (3 h) | 35% survival (OVL1+2) vs. 11% (control) | Not specified | [7] |
| Lipid Peroxidation (590/510 ratio) | H9c2 Cardiomyocytes | 200 µM H₂O₂ | 8.7 (OVL1+2) vs. 2.2 (control) | p < 0.001 | [3] |
| Lipid Peroxidation (590/510 ratio) | H9c2 Cardiomyocytes | 600 µM H₂O₂ | 3.2 (OVL1+2) vs. 1.1 (silenced) | p < 0.001 | [3] |
| SOD2 mRNA | H9c2 Cardiomyocytes | LANCL1/2 Overexpression | ~4-fold increase | Not specified | [8] |
| GPX4 mRNA | H9c2 Cardiomyocytes | LANCL1/2 Overexpression | ~5-fold increase | Not specified | [8] |
| GST Activity | LanCL1 ko cortex (8 weeks) | LANCL1 knockout | ~50% reduction | ***p = 0.0004 | [5] |
OVL1+2: Overexpression of LANCL1 and LANCL2
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Identify LANCL1 Interaction Partners
This protocol describes the immunoprecipitation of LANCL1 to identify interacting proteins from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Anti-LANCL1 antibody and corresponding IgG control
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to ~80-90% confluency and treat with an oxidative stressor (e.g., 100 µM H₂O₂ for 1 hour) or control.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with anti-LANCL1 antibody or IgG control overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer and neutralize immediately.
-
Analyze the eluates by SDS-PAGE and Western blotting or by mass spectrometry to identify interacting proteins.
Western Blotting for LANCL1 and Pathway-Related Proteins
This protocol details the detection of LANCL1 and associated signaling proteins (e.g., phosphorylated JNK, AKT) by Western blotting.
Materials:
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LANCL1, anti-p-JNK, anti-JNK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from control and treated cells as described in the Co-IP protocol.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for LANCL1 mRNA Expression
This protocol is for quantifying the relative expression of LANCL1 mRNA.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for LANCL1 and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
Extract total RNA from control and treated cells.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA.
-
Set up the qPCR reaction with SYBR Green/TaqMan master mix, primers, and cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in LANCL1 expression, normalized to the reference gene.
Hoechst 33342 Staining for Apoptosis Assessment
This protocol allows for the visualization of apoptotic nuclei.
Materials:
-
Hoechst 33342 dye solution (e.g., 10 mg/mL stock in water)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips and treat as required.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Stain the cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides.
-
Visualize the nuclei using a fluorescence microscope with a UV filter. Apoptotic nuclei will appear condensed and brightly stained.
Cell Viability Assay (Resazurin-based)
This protocol measures cell viability as an indicator of metabolic activity.
Materials:
-
Resazurin (B115843) sodium salt solution
-
Cell culture medium
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of oxidative stressors for the specified duration.
-
Add resazurin solution to each well (to a final concentration of ~44 µM) and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence of the reduced product (resorufin) using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
Caption: LANCL1 signaling pathways in response to oxidative stress.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Experimental workflow for Western Blotting.
References
- 1. LanCL1 protects prostate cancer cells from oxidative stress via suppression of JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ABA/LANCL1-2 Hormone/Receptors System Controls ROS Production in Cardiomyocytes through ERRα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Developmental and Activity-Dependent Expression of LanCL1 Confers Antioxidant Activity Required for Neuronal Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. LanCL1 protects prostate cancer cells from oxidative stress via suppression of JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
